3,4-Bis(trifluoromethyl)-1H-pyrazole
Overview
Description
Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The trifluoromethyl group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the molecule .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, Fourier-transform infrared (FT-IR) spectroscopy can be used to identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy can provide information on the molecular structure .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups can be quite complex and depend on the specific compound and reaction conditions . For example, some reactions may involve the formation of new bonds, while others may involve the breaking of existing bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include melting point, boiling point, density, and solubility . The presence of trifluoromethyl groups can significantly alter these properties .Scientific Research Applications
- Researchers explore its potential as a scaffold for developing novel pharmaceuticals, especially in areas like anti-inflammatory agents, antivirals, and kinase inhibitors .
- Interestingly, 3,4-Bis(trifluoromethyl)-1H-pyrazole has been identified as a CGRP receptor antagonist . Investigating its effects on pain pathways could lead to new therapeutic strategies.
Organic Synthesis and Medicinal Chemistry
Neuroscience and Pain Research
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds are often used in drug discovery due to their unique properties . They can interact with a variety of biological targets, influencing the activity of enzymes, receptors, and other proteins .
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit unique electronic properties, which can influence their interaction with biological targets . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to its targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical reactions and influence different pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of 3,4-bis(trifluoromethyl)-1h-pyrazole .
Result of Action
Trifluoromethyl-containing compounds are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3,4-Bis(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
properties
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-13-3(2)5(9,10)11/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNNUCUUZXPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289278 | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19968-19-5 | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19968-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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